REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.[ClH:10]>>[ClH:10].[Cl:10][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC1NCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the salt was dried briefly
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 125 mL of warm chloroform
|
Type
|
ADDITION
|
Details
|
33.5 mL (0.46) of thionyl chloride was added in portions to the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCC1NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |